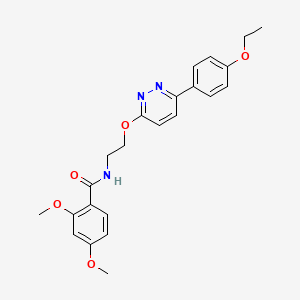
ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride is a complex organic compound characterized by the presence of an imidazole ring, a piperazine moiety, and a tolyl group
Preparation Methods
The synthesis of ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride typically involves multiple steps:
Synthetic Routes and Reaction Conditions
Initial formation of the imidazole ring structure through cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety via nucleophilic substitution reactions.
Attachment of the p-tolyl group through electrophilic aromatic substitution.
Esterification of the resulting intermediate to form the ethyl ester.
Formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Large-scale synthesis might involve optimized conditions to enhance yield and purity, such as using flow reactors for continuous production and utilizing high-throughput screening for catalyst optimization.
Chemical Reactions Analysis
Ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride can undergo various chemical reactions:
Types of Reactions
Oxidation: Potential oxidation of the p-tolyl group to the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group to a hydroxyl group under reducing conditions.
Substitution: The imidazole and piperazine rings are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromic acid.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophiles for substitution reactions, like alkyl halides or amines.
Major Products
Oxidized products with carboxyl functional groups.
Reduced products with hydroxyl functional groups.
Substituted derivatives retaining the core structure but with varied functional groups attached.
Scientific Research Applications
Chemistry
Utilized in organic synthesis for developing new reaction pathways and synthetic methodologies.
Biology
Acts as a probe to study biological pathways involving imidazole or piperazine-containing compounds.
Medicine
Potential pharmacological agent due to its structural similarity to bioactive compounds.
Investigated for its efficacy in targeting specific receptors or enzymes.
Industry
Used in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
Molecular Targets and Pathways
May interact with various biological targets such as enzymes, receptors, or ion channels due to the presence of the imidazole and piperazine rings.
Could modulate signaling pathways by binding to specific proteins or altering enzyme activity.
Effects
The compound’s efficacy in therapeutic applications is often attributed to its ability to mimic natural substrates or inhibitors, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetate: : Lacks the p-tolyl group, potentially altering its reactivity and biological activity.
1-(p-tolyl)-1H-imidazole-2-carboxylate: : Lacks the piperazine ring, which might reduce its versatility in biological systems.
Uniqueness
The combination of imidazole, piperazine, and p-tolyl groups makes ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride unique, providing a multifaceted approach to various chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-oxoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3.ClH/c1-3-25-17(24)16(23)20-10-12-21(13-11-20)18-19-8-9-22(18)15-6-4-14(2)5-7-15;/h4-9H,3,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDALQCKXQFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2832858.png)
![N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2832860.png)
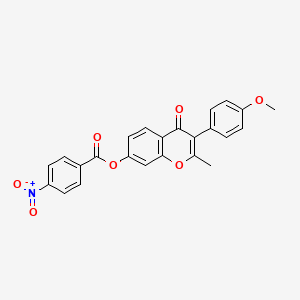
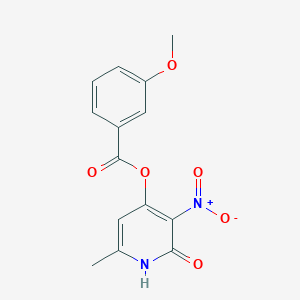
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)
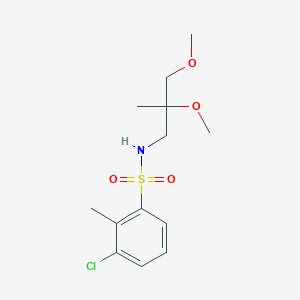
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2832869.png)
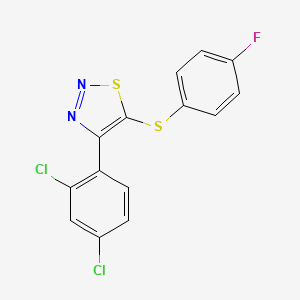
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)
![N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2832873.png)
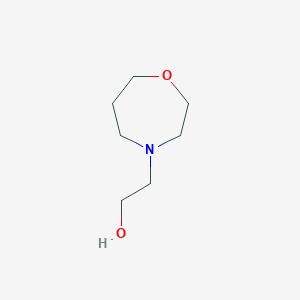
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832876.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine](/img/structure/B2832878.png)
